![molecular formula C11H15N3 B12533045 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-85-2](/img/structure/B12533045.png)
4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-YL)-1,4-diazabicyclo[321]octane is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired bicyclic compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, enantioselective synthesis methods can be employed to obtain the desired stereoisomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential as a drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a nicotinic acetylcholine receptor ligand, it binds to the receptor and modulates its activity. This interaction can influence neurotransmission and has implications for the treatment of neurological disorders . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, stabilizing specific conformations and affecting receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different biological activities.
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane: A related compound with a different bicyclic framework, used as a nicotinic acetylcholine receptor ligand.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with a similar nitrogen-containing bicyclic structure, used as kinase inhibitors and apoptosis inducers.
Uniqueness
4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a ligand for nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for drug discovery and other scientific research applications .
Properties
CAS No. |
675589-85-2 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-10(8-12-4-1)14-7-6-13-5-3-11(14)9-13/h1-2,4,8,11H,3,5-7,9H2 |
InChI Key |
BFLSVNMSHDCZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


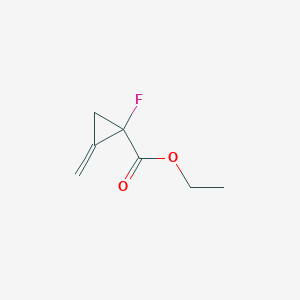
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
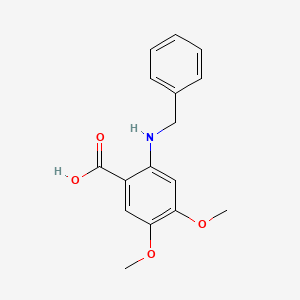
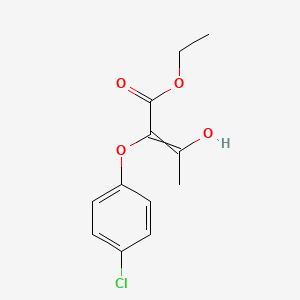

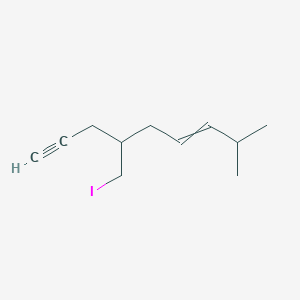

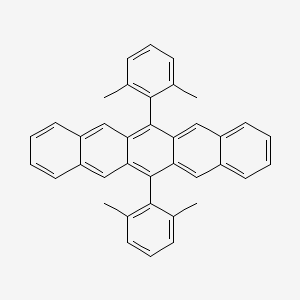
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
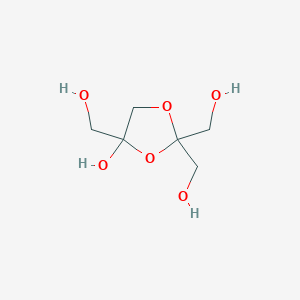

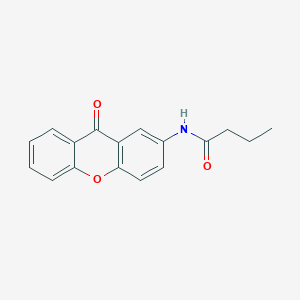
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
